オレイルアミン

概要

説明

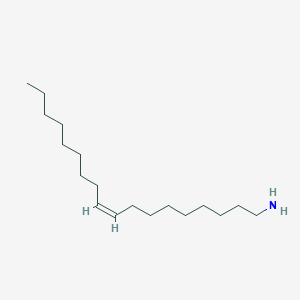

オレイルアミンは、分子式がC18H37Nの有機化合物です。これは、脂肪酸であるオレイン酸に関連する不飽和脂肪アミンです。 純粋な化合物は、透明で無色の液体ですが、市販のオレイルアミン試薬は、不純物のため、透明で無色から様々な程度の黄色まで色が異なります 。 オレイルアミンは、主に界面活性剤または界面活性剤の前駆体として使用され、ナノ粒子の合成に重要な用途があります .

科学的研究の応用

Oleylamine has a wide range of scientific research applications, including:

Chemistry: It is used as a surfactant and stabilizing agent in the synthesis of nanoparticles.

Biology: Oleylamine is used in the preparation of various biological materials and as a stabilizing agent for biological nanoparticles.

Industry: Oleylamine is used in the production of surfactants, lubricants, and other industrial chemicals.

作用機序

オレイルアミンは、次のような様々なメカニズムを通じて作用します。

金属イオンとの配位: オレイルアミンは、金属イオンと配位して、ナノ粒子の形成と安定性に影響を与えます。

表面不動態化: オレイルアミンは、表面不動態化剤として作用し、ナノ粒子の凝集を防ぎ、安定性を高めます。

類似の化合物との比較

類似の化合物

オレイン酸: オレイルアミンに関連する脂肪酸で、類似の用途で使用されますが、アミン基がありません。

エライジンアミン: オレイルアミンのトランス異性体で、類似の特性を持ちますが、構造配置が異なります。

ステアリルアミン: オレイルアミンに存在する不飽和がない飽和脂肪アミンで、類似の用途に使用されます.

ユニークさ

オレイルアミンは、不飽和性や金属イオンとの配位能力などの独特の特性により、特にナノ粒子の合成に役立ちます。 オレイルアミンは、界面活性剤と還元剤の両方として作用できるため、他の類似の化合物とは異なります .

Safety and Hazards

将来の方向性

Future research directions include the full exploitation of the potential functionalization of commercial carbon supports, scaled-up one-pot synthesis of carbon-supported Pt-based electrocatalysts, and simplification of postsynthesis treatments . The development of efficient blue PeLEDs is also a future direction .

生化学分析

Biochemical Properties

Oleylamine plays a significant role in biochemical reactions. It reacts with carboxylic acid to form its carboxylate salt through an exothermic reaction . Its carboxylate salt can further condensate into amides through the loss of one water molecule . In the presence of acetic acid, oleylamine forms insoluble complexes with DNA .

Cellular Effects

Oleylamine has been used in the laboratory to synthesize nanoparticles . It can function both as a solvent for the reaction mixture and as a coordinating agent to stabilize the surface of the particles . It can also coordinate with metal ions, change the form of metal precursors, and affect the formation kinetics of nanoparticles during the synthesis .

Molecular Mechanism

Oleylamine exerts its effects at the molecular level through various mechanisms. It forms carboxylate salts with carboxylic acids, which can further condense into amides . It also forms insoluble complexes with DNA in the presence of acetic acid .

Temporal Effects in Laboratory Settings

The effects of Oleylamine can change over time in laboratory settings. For instance, the use of Oleylamine as a solvent for lead halides has often been limited by the formation of a suspension that ultimately interferes with isolation of the synthesized materials .

Metabolic Pathways

It is known to react with carboxylic acids to form carboxylate salts, which can further condense into amides .

準備方法

合成経路と反応条件

オレイルアミンは、ニトリルの水素化や脂肪酸アミドの還元など、様々な方法で合成できます。一般的な方法の1つは、炭素上のパラジウムなどの触媒の存在下で、オレオンニトリルの水素化です。 この反応は、通常、高圧と高温の条件下で行われ、目的の生成物を得ます .

工業生産方法

工業的な環境では、オレイルアミンは、植物油などの天然資源から得られるニトリルの水素化によって製造されることが多いです。このプロセスは、オレイン酸のニトリル基から得られるオレオンニトリルの触媒水素化を含みます。 反応条件には、高圧と高温、および効率的な変換を確保するための適切な触媒の使用が含まれます .

化学反応の分析

反応の種類

オレイルアミンは、次のような様々な化学反応を起こします。

酸化: オレイルアミンは、酸化されて対応する酸化物または他の酸素含有化合物を生成します。

還元: オレイルアミンは、還元されて飽和アミンを生成します。

置換: オレイルアミンは、置換反応に関与し、アミン基が他の官能基に置換されます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。

置換: 様々なハロゲン化剤を置換反応に使用できます。

主な生成物

酸化: 酸化物およびその他の酸素含有化合物。

還元: 飽和アミン。

置換: ハロゲン化アミン。

縮合: アミド.

科学研究の用途

オレイルアミンは、次のような幅広い科学研究の用途があります。

類似化合物との比較

Similar Compounds

Oleic Acid: A fatty acid related to oleylamine, used in similar applications but lacks the amine group.

Elaidylamine: A trans isomer of oleylamine with similar properties but different structural configuration.

Stearylamine: A saturated fatty amine with similar applications but lacks the unsaturation present in oleylamine.

Uniqueness

Oleylamine’s unique properties, such as its unsaturation and ability to coordinate with metal ions, make it particularly valuable in the synthesis of nanoparticles. Its ability to act as both a surfactant and a reducing agent sets it apart from other similar compounds .

特性

IUPAC Name |

(Z)-octadec-9-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-19H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLWBTPVKHMVHM-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026933 | |

| Record name | (Z)-9-Octadecenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; mp = 10-20 deg C; [IUCLID] Light yellow pasty liquid with an amine-like odor (mp = 15-30 deg C); [ECHA] Slightly beige paste; [MSDSonline] | |

| Record name | 9-Octadecen-1-amine, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-9-Octadecenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0001 [mmHg] | |

| Record name | cis-9-Octadecenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

112-90-3, 1838-19-3 | |

| Record name | Oleylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-9-Octadecenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecen-1-amine, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-9-Octadecenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-octadec-9-enylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZDQ1JWQ8DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CIS-9-OCTADECENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does oleylamine interact with metal ions in solution during nanoparticle synthesis?

A1: Oleylamine acts as a coordinating solvent, directly interacting with metal ions in solution. For example, during the synthesis of manganese oxide nanocrystals, oleylamine coordinates with Mn²⁺ ions. [] This coordination can influence the oxidation state of the metal ion and subsequently dictate the type of nanocrystal formed. []

Q2: Can you elaborate on the influence of oleylamine coordination on the formation of different manganese oxide nanocrystals?

A2: Oleylamine's relatively low electronegativity (compared to oxygen in oleic acid) favors the formation of Mn₃O₄ nanocrystals when it is the primary coordinating ligand. [] This is because the weaker Mn²⁺-oleylamine coordination is kinetically driven and allows for faster oxidation of Mn²⁺. Conversely, the stronger Mn²⁺-oleate coordination, being thermodynamically driven, can prevent the oxidation of Mn²⁺, favoring MnO nanocrystal formation. []

Q3: Does oleylamine interact with pre-formed nanocrystals?

A3: Yes, oleylamine can bind to the surface of already formed nanocrystals. For instance, oleylamine binds to as-synthesized copper nanocrystals, providing steric stabilization to the nanocolloid and preventing aggregation. []

Q4: Can other ligands replace oleylamine on nanocrystal surfaces?

A4: Yes, ligand exchange is possible. Carboxylic acids, for instance, can replace oleylamine as the surface-bound ligand on copper nanocrystals. [] This exchange suggests that the binding is dynamic and can be manipulated by introducing competing ligands.

Q5: What is the molecular formula and weight of oleylamine?

A5: Oleylamine has the molecular formula C₁₈H₃₇N and a molecular weight of 267.49 g/mol.

Q6: Are there any impurities commonly found in commercially available oleylamine?

A6: Yes, commercially available oleylamine often contains impurities, including a trans isomer. [] These impurities can be identified through spectroscopic techniques such as infrared (IR) and Raman spectroscopy, as well as nuclear magnetic resonance (NMR) spectroscopy. []

Q7: How does oleylamine affect the thermal stability of polymer composites?

A7: Incorporating oleylamine-modified MoS₂ nanosheets into polystyrene (PS) matrices enhances the thermal stability of the resulting composites compared to neat PS. []

Q8: What is the effect of oleylamine on the mechanical properties of polystyrene?

A8: Adding oleylamine-modified MoS₂ nanosheets to PS reduces both the glass transition temperature and the elastic modulus of the polymer. []

Q9: Is oleylamine solely a capping agent, or does it participate in reactions?

A9: Oleylamine can play an active role in chemical reactions, not just acting as a capping agent. For example, in the synthesis of CuInSe₂ nanocrystals, oleylamine participates in the reaction by chlorinating the hydrocarbon groups of the solvent. []

Q10: Have computational methods been employed to study oleylamine's interactions?

A10: Yes, Molecular Dynamics Simulations were used to calculate the energy interaction between Ag⁺ cations and oleylamine molecules. [] These simulations demonstrated that the long alkyl chain of oleylamine hinders the assembly of nuclei, thereby controlling the size of the synthesized Ag₃PO₄ nanoparticles. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6H-pyrrolo[3,4-d]pyrimidine](/img/structure/B85421.png)